molecular formula C8H14BrN B14160119 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 27809-79-6

3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane

Cat. No.: B14160119
CAS No.: 27809-79-6
M. Wt: 204.11 g/mol
InChI Key: ASXOSTZMQJKYRY-UHFFFAOYSA-N
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Description

3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane is a chemical compound with a bicyclic structure that includes a bromine atom and a methyl group. This compound is part of the tropane alkaloid family, which is known for its significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of stereoselective synthesis and the use of advanced organic synthesis techniques are likely employed to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may produce a variety of substituted tropane derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis .

Properties

CAS No.

27809-79-6

Molecular Formula

C8H14BrN

Molecular Weight

204.11 g/mol

IUPAC Name

3-bromo-8-methyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C8H14BrN/c1-10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5H2,1H3

InChI Key

ASXOSTZMQJKYRY-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)Br

Origin of Product

United States

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